molecular formula C9H9N3 B13910789 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

Cat. No.: B13910789
M. Wt: 159.19 g/mol
InChI Key: YDBDGORPFBANCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C9H9N3 It is characterized by a cyclopropane ring attached to a pyridine ring, with an amino group at the 6-position of the pyridine ring and a nitrile group at the cyclopropane ring

Preparation Methods

The synthesis of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile typically involves the following steps:

    Nitrile Formation: The nitrile group can be introduced through a reaction involving a suitable nitrile precursor or through the dehydration of an amide.

    Amination: The amino group at the 6-position of the pyridine ring can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated pyridine derivative.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, triggering signaling cascades that result in physiological responses.

    Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

    1-(6-Amino-3-pyridyl)cyclopropanecarboxamide: Similar structure but with an amide group instead of a nitrile group.

    1-(6-Amino-3-pyridyl)cyclopropanemethanol: Similar structure but with a hydroxyl group instead of a nitrile group.

    1-(6-Amino-3-pyridyl)cyclopropaneacetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1-(6-aminopyridin-3-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H9N3/c10-6-9(3-4-9)7-1-2-8(11)12-5-7/h1-2,5H,3-4H2,(H2,11,12)

InChI Key

YDBDGORPFBANCR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CN=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.